molecular formula C19H22FNO3 B2529960 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(3-methoxyphenyl)acetamide CAS No. 1705416-44-9

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2529960
CAS No.: 1705416-44-9
M. Wt: 331.387
InChI Key: POWKTCVJMOLLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H22FNO3 and its molecular weight is 331.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(3-methoxyphenyl)acetamide has been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds, such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, show high radioactivity in regions with high PBR density, like the olfactory bulb in the brain. This suggests their potential use in brain imaging and studying brain disorders (Zhang et al., 2003).

Green Synthesis of Chemical Intermediates

The compound has relevance in the green synthesis of chemical intermediates. For instance, a novel Pd / C catalyst developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, demonstrates the potential of environmentally friendly chemical processes (Zhang Qun-feng, 2008).

Chemoselective Acetylation in Drug Synthesis

This compound plays a role in chemoselective acetylation, which is key in the synthesis of drugs like antimalarials. It is used as an intermediate in the natural synthesis of such drugs, showcasing its importance in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Comparative Metabolism in Human and Rat Liver Microsomes

The metabolism of related chloroacetamide herbicides and metabolites in human and rat liver microsomes offers insights into the biological processing of such compounds. This information is crucial for understanding the pharmacokinetics and potential toxicology of related substances (Coleman et al., 2000).

PET Imaging of the Translocator Protein

Compounds like this one have been utilized in the synthesis of PET imaging ligands, such as [18F]PBR111. These ligands selectively bind to the translocator protein, facilitating the study of various neurological conditions and brain functions (Dollé et al., 2008).

Quantitative Analyses of 18F-FEDAA1106 Binding in the Human Brain

The binding of 18F-FEDAA1106 to PBR in the human brain has been quantitatively analyzed using PET. This study underlines the compound's utility in assessing PBR density in the brain, which is crucial for diagnosing and researching neurodegenerative and psychiatric disorders (Fujimura et al., 2006).

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-19(24-3,16-9-4-5-10-17(16)20)13-21-18(22)12-14-7-6-8-15(11-14)23-2/h4-11H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWKTCVJMOLLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.